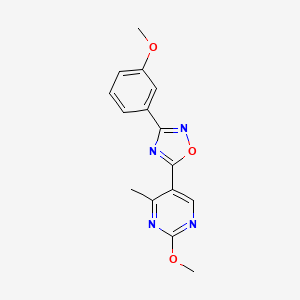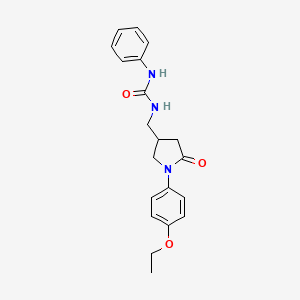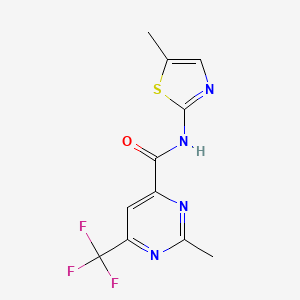![molecular formula C19H12ClFN4O2S B2525588 2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 1207037-81-7](/img/structure/B2525588.png)
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol" is a complex molecule that appears to be related to a family of pyrimidine derivatives. These derivatives are known for their potential pharmacological activities, including antitumor, antibacterial, and anti-inflammatory properties. The molecule contains several functional groups, such as chloro, fluoro, oxadiazole, and sulfanyl groups, which may contribute to its biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the construction of the pyrimidine ring followed by the introduction of various substituents. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate, which was further modified by appending aryl thiols through an oxidative addition reaction . Similarly, the synthesis of the compound would likely involve the formation of the pyrimidine core followed by sequential attachment of the oxadiazole and phenyl rings through appropriate intermediates and reactions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted at various positions to yield compounds with different properties. The presence of a 1,2,4-oxadiazole ring, as seen in related compounds, suggests that the molecule may exhibit interesting electronic and structural characteristics, potentially influencing its biological activity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, aminomethylation, and acylation, to yield a range of derivatives with diverse biological activities . The presence of a sulfanyl group in the molecule suggests that it could participate in reactions involving sulfur chemistry, such as the formation of sulfides or sulfonates.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by their substituents. For example, the introduction of electron-withdrawing or electron-donating groups can affect the molecule's acidity, basicity, and reactivity. The presence of a chloro and fluoro substituent in the compound suggests potential for increased reactivity and polarity, which could impact its solubility and interaction with biological targets . Additionally, the stability of the molecule and its complexes with metal ions can be studied through potentiometric and thermodynamic studies, providing insights into its behavior in biological systems .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis and Pharmacological Evaluation : A study by Bhat et al. (2016) on related 1,3,4-oxadiazole derivatives detailed the synthesis and characterization of new compounds exhibiting significant biological activities, supported by molecular docking studies. These compounds demonstrate potential as inhibitors of enzymes like cyclooxygenase-2 and voltage-gated sodium channels, showing their relevance in pharmacological research (Bhat et al., 2016).
Materials Science Applications
High Refractive Index Polyimides : Tapaswi et al. (2015) discussed the synthesis of transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities, derived from thiophenyl-substituted benzidines. This research highlights the potential of such compounds in the development of materials with specific optical properties (Tapaswi et al., 2015).
Molecular Docking and Drug Likeness
Antiviral Potency Against SARS-CoV-2 : Mary et al. (2020) provided quantum chemical insights into a novel antiviral active molecule, demonstrating its synthesis, characterization, and antiviral potency by docking against SARS-CoV-2 protein. This underscores the importance of molecular structure analysis in identifying potential treatments for emerging diseases (Mary et al., 2020).
Antibacterial Activity
Novel Pyrazoles as Anticancer Agents : Thangarasu et al. (2019) explored the synthesis and biological properties of novel pyrazole derivatives, including their antioxidant, anti-breast cancer, and anti-inflammatory activities. Molecular docking studies were used to examine interactions with enzymes, revealing the compounds' potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu et al., 2019).
Eigenschaften
IUPAC Name |
2-[[3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2S/c20-13-8-12(6-7-14(13)21)18-24-17(27-25-18)10-28-19-22-15(9-16(26)23-19)11-4-2-1-3-5-11/h1-9H,10H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMAEOOUEOJEPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2525506.png)



![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)
![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)




![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/no-structure.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)